

A Technical Guide to the Physical Properties of High-Purity Germanium(II) Bromide

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Compound of Interest

Compound Name: Germanium(II) bromide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of high-purity **Germanium(II) bromide** (GeBr_2). The information is intended to support research and development activities where this compound is used as a precursor or reagent. Data is presented in a structured format, and standard experimental methodologies for property determination are detailed.

Core Physical and Chemical Properties

High-purity **Germanium(II) bromide** is a solid crystalline material.^[1] Its key physical properties are summarized in the table below for quick reference. These properties are crucial for handling, storage, and application in various chemical syntheses and material science research.

Property	Value	Source(s)
Chemical Formula	GeBr ₂	[2][3]
Molecular Weight	232.42 - 232.45 g/mol	[1][3][4][5]
Appearance	White to pale yellow or yellow-orange crystalline solid/powder.	[2][6]
Melting Point	120-125 °C (Standard)143-144 °C (When heated rapidly)	[2][3][5]
Boiling Point	Decomposes at ~150 °C	[7]
Density (Calculated)	4.219 g/cm ³	[6][8]
Solubility	Soluble in ethanol and acetone.Highly soluble in water, but undergoes hydrolysis.	[2]
Crystal Structure	Monoclinic	[2][9]
Space Group	P2 ₁ /c (No. 14)	[2]
Lattice Parameters	a = 11.68 Åb = 9.12 Åc = 7.02 Åβ = 101.9°	[2]

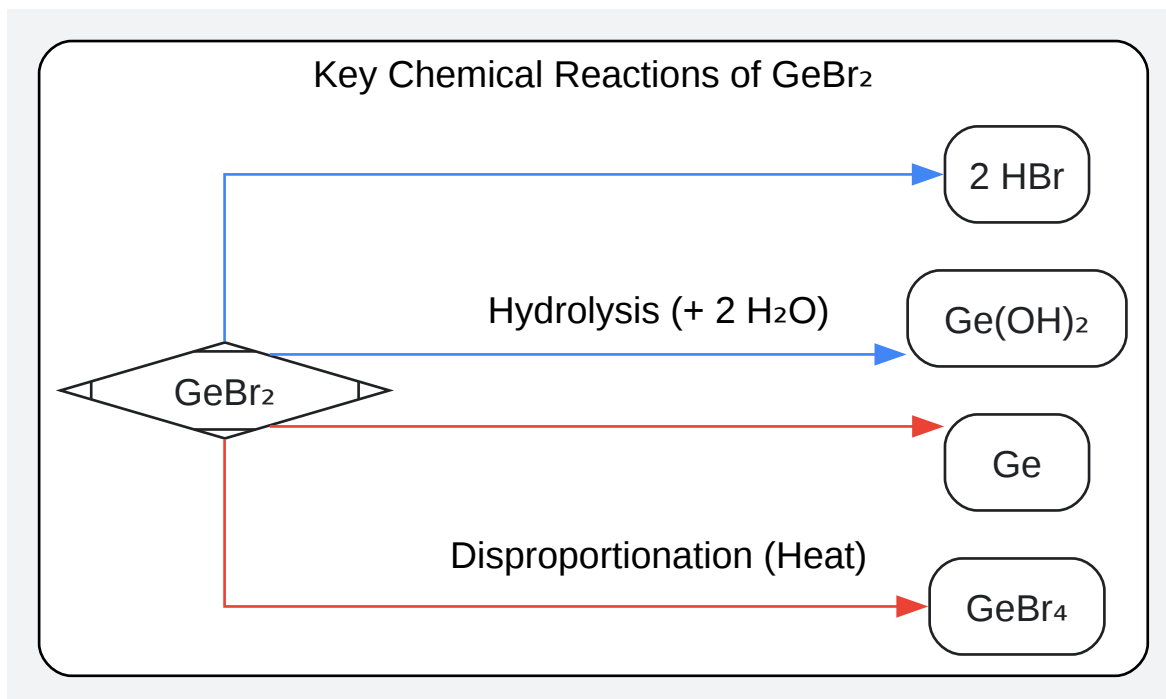
Chemical Reactivity and Synthesis

Germanium(II) bromide is a reactive compound that serves as a valuable precursor in inorganic and organometallic chemistry. It is sensitive to moisture and heat.

Key Chemical Reactions:

- Hydrolysis: It readily hydrolyzes in the presence of water to form Germanium(II) hydroxide and hydrobromic acid.[2]
- Disproportionation: When heated, it can disproportionate into Germanium(IV) bromide and elemental Germanium.[2]

The synthesis of high-purity GeBr_2 is typically achieved through the reduction of Germanium(IV) bromide.



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Key chemical reactions involving **Germanium(II) bromide**.

Experimental Protocols

Accurate determination of physical properties requires standardized experimental procedures. The following sections outline the methodologies for key analyses of GeBr_2 .

Synthesis of High-Purity Germanium(II) Bromide

The most common laboratory-scale synthesis involves a syn-proportionation reaction between Germanium metal and Germanium(IV) bromide.^[2]

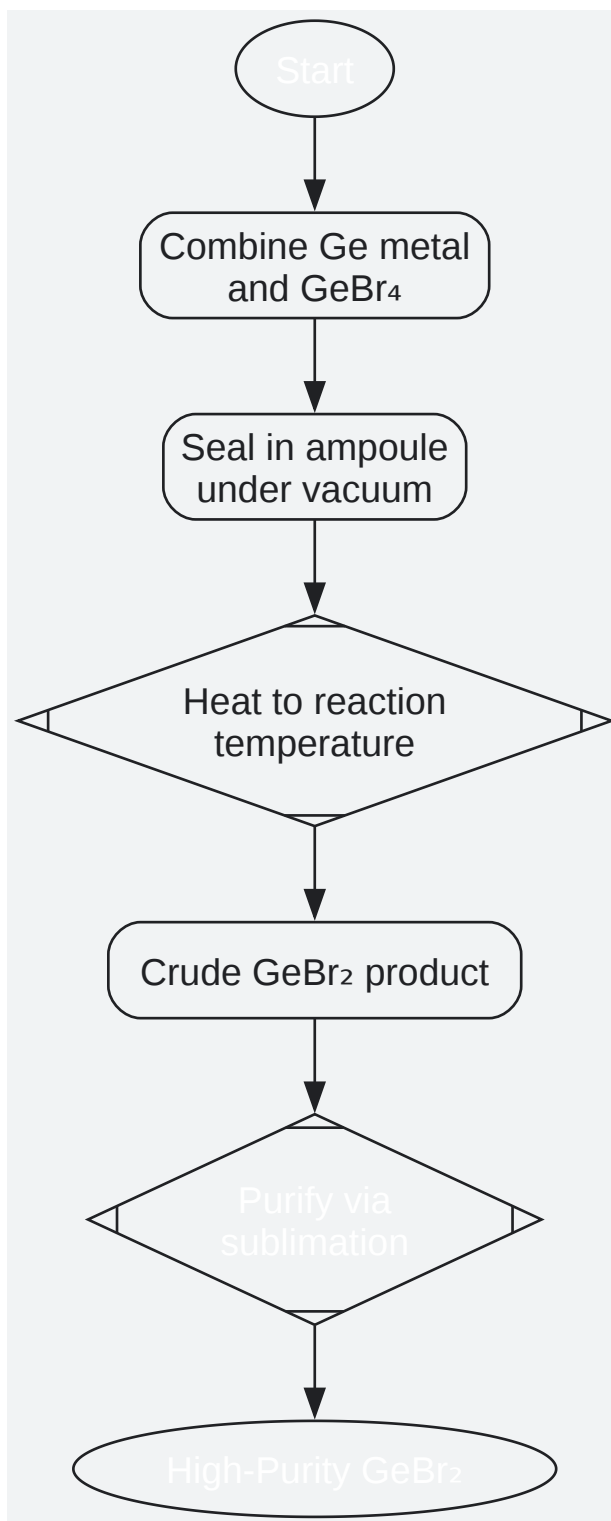
Protocol:

- **Reactant Preparation:** Stoichiometric amounts of high-purity Germanium powder and Germanium(IV) bromide (GeBr_4) are used.

- **Reaction Setup:** The reactants are sealed in a heavy-walled glass ampoule under vacuum or an inert atmosphere to prevent oxidation.
- **Heating:** The sealed ampoule is heated to facilitate the reaction. The precise temperature and duration depend on the scale but are controlled to drive the reaction to completion.



- **Purification:** The resulting GeBr_2 product can be further purified by sublimation under reduced pressure to remove any unreacted starting materials or byproducts.



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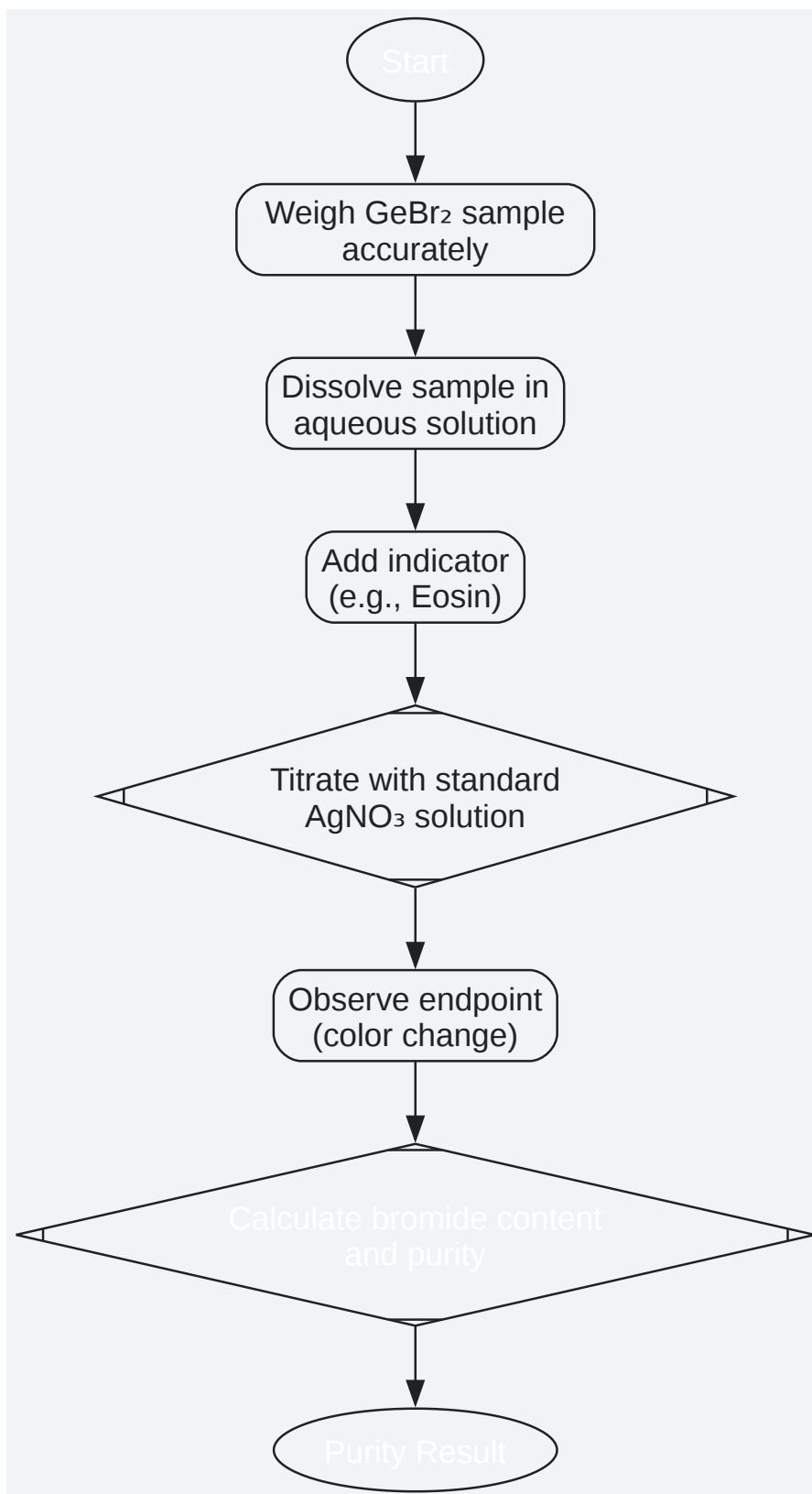
Workflow for the synthesis of high-purity GeBr_2 .

Purity Determination by Argentometric Titration

The purity of **Germanium(II) bromide**, specifically its bromide content, can be quantified using argentometric titration. This is a type of precipitation titration.[10]

Protocol:

- **Sample Preparation:** A precisely weighed sample of GeBr_2 is dissolved in deionized water or a suitable acidic solution to prevent immediate full hydrolysis of the Germanium cation if necessary.
- **Titration Setup:** The solution is placed in a flask, and a standard solution of silver nitrate (AgNO_3) of known concentration is used as the titrant in a burette. An appropriate indicator, such as potassium chromate (Mohr's method) or an adsorption indicator like eosin (Fajans' method), is added to the sample solution.[7][10]
- **Titration:** The AgNO_3 solution is slowly added to the flask while stirring. The silver ions (Ag^+) react with the bromide ions (Br^-) to form a silver bromide (AgBr) precipitate. Reaction:
$$\text{Ag}^+(\text{aq}) + \text{Br}^-(\text{aq}) \rightarrow \text{AgBr}(\text{s})$$
- **Endpoint Determination:** The endpoint is reached when all bromide ions have precipitated. The first excess of Ag^+ ions reacts with the indicator, causing a distinct color change, signaling the completion of the titration.
- **Calculation:** The volume of AgNO_3 titrant used is recorded to calculate the amount of bromide in the original sample, and thus the purity of the GeBr_2 .



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Experimental workflow for purity analysis via titration.

Melting Point Determination

The melting point is a critical indicator of purity.[1] Pure compounds exhibit a sharp melting range, while impurities typically depress and broaden this range.[1] The capillary method is standard.[4]

Protocol:

- **Sample Preparation:** A small amount of the dry, powdered GeBr_2 sample is packed into a thin-walled capillary tube to a height of 2-3 mm.[8]
- **Apparatus Setup:** The capillary tube is placed in a melting point apparatus (e.g., a DigiMelt or Thiele tube setup).[1][8]
- **Heating:** The sample is heated rapidly to a temperature about 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.[8]
- **Observation:** The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a transparent liquid (completion of melting) are recorded. This range is the melting point.[1]

Crystal Structure Determination

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms, bond lengths, and bond angles.[5]

Protocol:

- **Crystal Growth:** A high-quality single crystal of GeBr_2 , typically larger than 0.1 mm in all dimensions and free of significant defects, must be grown.[5] This is often the most challenging step and can be achieved by methods such as slow sublimation or slow cooling of a saturated solution.
- **Crystal Mounting:** The selected crystal is mounted on a goniometer head, which allows for precise orientation within the X-ray beam.[5]

- **Data Collection:** The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. As the crystal is rotated, a unique diffraction pattern of spots (reflections) is produced. The angles and intensities of these diffracted X-rays are meticulously recorded by a detector.^[5]
- **Structure Solution and Refinement:** The collected diffraction data is processed computationally. The positions of the atoms within the crystal's unit cell are determined from the reflection intensities, and the unit cell dimensions are calculated from the angles of the reflections. This process yields a detailed model of the crystal structure, including lattice parameters and space group.

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